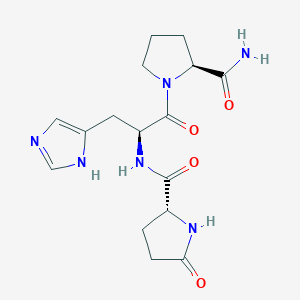
H-D-Pyr-His-Pro-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Pyr-His-Pro-NH2 can be achieved through a four-step process without the need for protecting groups. This method ensures high purity (>98%) and involves the following steps :
Condensation: The initial step involves the condensation of pyroglutamic acid with histidine.
Coupling: The resulting dipeptide is then coupled with prolineamide.
Purification: The tripeptide is purified to remove any impurities.
Final Product: The final product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
H-D-Pyr-His-Pro-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the peptide.
Substitution: Substitution reactions can occur at the histidine or prolineamide residues.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkylating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced peptides with modified functional groups .
Scientific Research Applications
H-D-Pyr-His-Pro-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Plays a crucial role in the regulation of thyroid hormone production and is used in studies related to metabolic regulation.
Mechanism of Action
H-D-Pyr-His-Pro-NH2 exerts its effects by binding to the thyrotropin-releasing hormone receptor (TRHR), a member of the class A G protein-coupled receptor family. Upon binding, TRHR activates the phosphatidylinositol-calcium-protein kinase C pathway, leading to the upregulation of thyroid hormones. This pathway is essential for maintaining metabolic homeostasis and regulating thyroid hormone production .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Triptorelin: A synthetic decapeptide agonist analog of luteinizing hormone-releasing hormone (LHRH).
Leuprolide: Another synthetic peptide used in the treatment of hormone-sensitive cancers.
Goserelin: A synthetic peptide used for similar therapeutic purposes.
Uniqueness
H-D-Pyr-His-Pro-NH2 is unique due to its specific role in the hypothalamo-pituitary-thyroid axis and its ability to regulate thyroid hormone production. Unlike other peptides, it has a distinct mechanism of action and specific molecular targets, making it a valuable compound for both research and therapeutic applications .
Properties
Molecular Formula |
C16H22N6O4 |
|---|---|
Molecular Weight |
362.38 g/mol |
IUPAC Name |
(2R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11+,12+/m1/s1 |
InChI Key |
XNSAINXGIQZQOO-WOPDTQHZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]3CCC(=O)N3)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




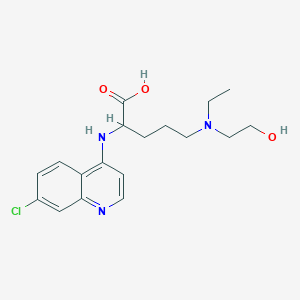

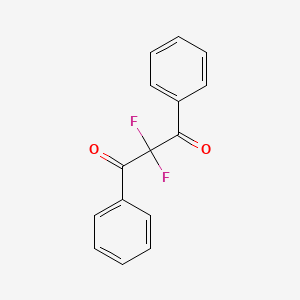
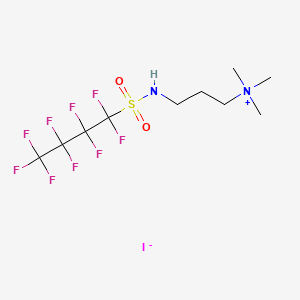
![Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13418163.png)
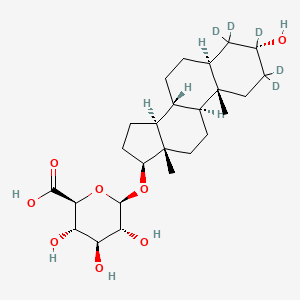
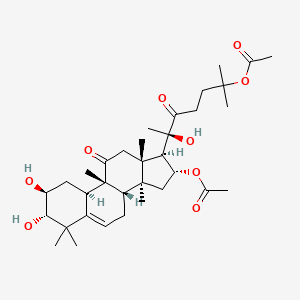
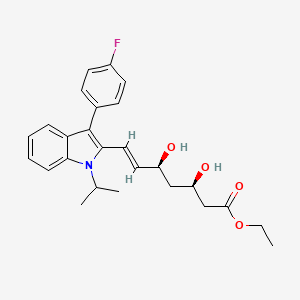

![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt](/img/structure/B13418195.png)
![L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)
